molecular formula C10H16O B2597194 (1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol CAS No. 10271-46-2

(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol

Cat. No.: B2597194
CAS No.: 10271-46-2
M. Wt: 152.237
InChI Key: QIBGUXADVFUERT-SQXHDICFSA-N
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Description

(1R,2R,3R,6S,7S)-Tricyclo[52102,6]decan-3-ol is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its rigid framework, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of reduction and cyclization steps to form the tricyclic core. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct stereochemistry of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput reactors and advanced purification techniques. Catalysts and solvents are carefully selected to optimize yield and purity. The scalability of the synthesis process is a critical factor in industrial applications, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert ketones or aldehydes back to alcohols.

    Substitution: Halogenation reactions, using reagents like thionyl chloride or phosphorus tribromide, can introduce halogen atoms into the molecule.

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as halogenated tricyclic alcohols, ketones, and carboxylic acids.

Scientific Research Applications

(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s rigid structure makes it useful in the study of enzyme-substrate interactions and protein folding.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which (1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol exerts its effects is often related to its ability to interact with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction cascades, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (1R,7S)-Bicyclo[5.2.0]nonan-4-one: Another tricyclic compound with a similar rigid structure.

    (1S,6S)-2-Methylbicyclo[4.2.0]octan-3-one: Shares some structural features but differs in the arrangement of its rings.

Uniqueness

What sets (1R,2R,3R,6S,7S)-Tricyclo[52102,6]decan-3-ol apart is its specific stereochemistry and the resulting physical and chemical properties

Properties

IUPAC Name

(1R,2R,3R,6S,7S)-tricyclo[5.2.1.02,6]decan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2/t6-,7+,8-,9+,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBGUXADVFUERT-SQXHDICFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H]3[C@@H]2[C@@H](CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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